molecular formula C16H24N2O3 B1521478 tert-Butyl 3-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate CAS No. 1228665-86-8

tert-Butyl 3-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate

Cat. No. B1521478
M. Wt: 292.37 g/mol
InChI Key: WXAYOKKIYZEPTE-UHFFFAOYSA-N
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Description

“tert-Butyl 3-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C16H24N2O3 . It is a heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string COc1ncc(C)cc1C2CCN(C2)C(=O)OC(C)(C)C . This indicates that the compound contains a pyrrolidine ring attached to a pyridine ring, with various functional groups attached .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 292.37 . Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results .

Scientific Research Applications

1. Chemotherapeutic Research

The compound TZT-1027, a derivative of dolastatin 10, has been studied for its potential as a chemotherapeutic agent. It inhibits microtubule assembly by binding to tubulins, making it a subject of interest in the treatment of advanced solid tumors. Phase I studies have explored its pharmacokinetics and determined its dose-limiting toxicities, maximum tolerated dose, and recommended dose for phase II studies. The compound showed a response in a patient with metastatic liposarcoma, suggesting its potential efficacy in cancer treatment (de Jonge et al., 2005).

2. Environmental Toxicology

The exposure of children to organophosphorus and pyrethroid pesticides has been a concern due to their neurotoxic properties. Studies have measured the metabolites of these pesticides in urine samples to understand the extent of environmental exposure. Such research is crucial for developing public health policies and regulating the use of these chemicals (Babina et al., 2012).

3. Biomonitoring of Synthetic Fragrance Exposure

Research has been conducted on human biomonitoring to assess the exposure to synthetic fragrance chemicals like lysmeral. These chemicals, used in various consumer products, can have potential health risks. The analysis of lysmeral metabolites in urine samples is a method to evaluate the broad exposure to this fragrance chemical, which could inform efforts to reduce exposure and assess potential health risks (Scherer et al., 2020).

4. Identification and Analytical Characterization in Toxicological Cases

The compound has been involved in toxicological studies for identifying and characterizing new psychoactive substances (NPS). In cases of overdose or poisoning, the identification and purity measurement of NPS are crucial for forensic and medical interventions. Such studies help in understanding the toxicological profiles of various substances and providing timely treatment in case of poisoning events (Ameline et al., 2019).

Safety And Hazards

This compound is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . It is recommended to handle it with appropriate safety precautions .

properties

IUPAC Name

tert-butyl 3-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-11-8-13(14(20-5)17-9-11)12-6-7-18(10-12)15(19)21-16(2,3)4/h8-9,12H,6-7,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXAYOKKIYZEPTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)OC)C2CCN(C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673610
Record name tert-Butyl 3-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate

CAS RN

1228665-86-8
Record name tert-Butyl 3-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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